An In-Depth Technical Guide to (2R)-2-acetamido-3-methoxypropanoic acid
An In-Depth Technical Guide to (2R)-2-acetamido-3-methoxypropanoic acid
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-acetamido-3-methoxypropanoic acid, a molecule of significant interest in pharmaceutical development, particularly as a key intermediate and related substance to the antiepileptic drug, Lacosamide. This document synthesizes available data to offer field-proven insights into its identity, synthesis, characterization, and handling.
Chemical Identity and Molecular Structure
(2R)-2-acetamido-3-methoxypropanoic acid is a derivative of the D-isomeric form of the amino acid serine. The formal nomenclature and key identifiers for this compound are crucial for accurate documentation and research.[1][2]
Systematic IUPAC Name: (2R)-2-acetamido-3-methoxypropanoic acid.[2]
Synonyms: N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid, Lacosamide Impurity 33.[2]
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 196601-67-9 | |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| InChI Key | SDNGNSKFWTZCJG-RXMQYKEDSA-N | [1] |
The molecular structure consists of a propanoic acid backbone with an acetamido group at the chiral center on carbon-2 (in the R configuration) and a methoxy ether linkage at carbon-3.
Caption: 2D structure of (2R)-2-acetamido-3-methoxypropanoic acid.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. While experimentally determined data for this specific molecule is not widely published, computational predictions provide valuable estimates.
Table of Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | -1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 75.6 Ų | [2] |
| Exact Mass | 161.06880783 Da | [2] |
Note: These properties are computationally derived and should be confirmed by experimental analysis.
Solubility and Appearance: Based on its structural similarity to N-acetylated amino acids, it is predicted to be a solid at room temperature and likely soluble in water and polar organic solvents such as methanol and ethanol. A supplier data sheet indicates that it should be stored in a refrigerator at 2-8°C.[3]
Synthesis and Manufacturing
The primary route for synthesizing (2R)-2-acetamido-3-methoxypropanoic acid with high enantiomeric purity is through the asymmetric hydrogenation of its unsaturated precursor, Z-2-acetamido-3-methoxyacrylic acid. This method is crucial for controlling the stereochemistry at the C-2 position, which is a critical parameter for its use as a chiral building block in pharmaceutical synthesis.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from patent literature describing the synthesis of N-acetyl-O-methyl-D-serine.[4]
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is placed within a stainless steel high-pressure vessel.
-
Charging the Reactor: The substrate, Z-2-acetamido-3-methoxyacrylic acid (1 g), is added to the glass reactor. The catalyst, (-)-1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate (1 mg, 0.1% w/w), and methanol (5 mL) are then added. The entire charging process is conducted under an inert nitrogen atmosphere.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas by pressurizing to 10 barg and then releasing the pressure (repeated twice). The final hydrogen pressure is adjusted to 10 barg.
-
Reaction Conditions: The reaction mixture is stirred at 45°C for 20 hours.
-
Work-up and Analysis: After the reaction period, the vessel is purged with helium. The reaction mixture is then analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess. This process has been reported to yield N-acetyl-O-methyl-D-serine with 99.8% purity and an enantiomeric excess of 99.6%.[4]
Causality in Experimental Design:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the rhodium catalyst, which would deactivate it.
-
Chiral Catalyst: The specific chiral phosphine ligand, (S,S)-Ph-BPE, is essential for directing the hydrogenation to produce the desired (R)-enantiomer with high selectivity.
-
Solvent: Methanol is chosen as a solvent due to its ability to dissolve the reactants and its compatibility with the hydrogenation conditions.
-
Pressure and Temperature: The elevated pressure of hydrogen increases its concentration in the solution, driving the reaction forward. The temperature of 45°C provides sufficient thermal energy to overcome the activation energy barrier without promoting side reactions or catalyst degradation.
Caption: Asymmetric hydrogenation synthesis pathway.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Acetamido CH₃: A singlet around δ 2.0 ppm.
-
Methoxy CH₃: A singlet around δ 3.3-3.4 ppm.
-
CH₂ Group: Two diastereotopic protons that would likely appear as a multiplet (dd or AB quartet) between δ 3.5 and 4.0 ppm.
-
α-Proton (CH): A multiplet (dd) around δ 4.5 ppm, coupled to the CH₂ protons and the NH proton.
-
Amide NH: A doublet around δ 7.5-8.5 ppm, coupling with the α-proton.
-
Carboxylic Acid OH: A broad singlet, with a chemical shift that is highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.
-
Acetamido CH₃: A signal around δ 23 ppm.
-
Methoxy CH₃: A signal around δ 59 ppm.
-
α-Carbon (CH): A signal around δ 55-60 ppm.
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CH₂ Carbon: A signal around δ 70-75 ppm.
-
Acetamido C=O: A signal around δ 172 ppm.
-
Carboxylic Acid C=O: A signal around δ 175 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid and Amide): Strong, distinct bands in the 1640-1760 cm⁻¹ region.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1050-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be observed as its protonated molecule [M+H]⁺ at m/z 162.0761 and its sodium adduct [M+Na]⁺ at m/z 184.0580 in positive ion mode. Fragmentation would likely involve the loss of water, acetic acid, or the methoxymethyl group.
Chromatographic Analysis (HPLC)
As an impurity in the synthesis of Lacosamide, High-Performance Liquid Chromatography (HPLC) is the primary method for its detection and quantification. A stability-indicating RP-HPLC method would be crucial.
Illustrative HPLC Method Parameters (for Lacosamide and related impurities):
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength, such as 210 nm, where the amide and carboxyl groups absorb.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30°C to ensure reproducibility.
Caption: A typical HPLC workflow for analysis.
Reactivity, Stability, and Storage
Stability: N-acetylated amino acids are generally stable compounds. However, the presence of ester and amide functional groups suggests potential degradation pathways under certain conditions. Forced degradation studies on the parent drug, Lacosamide, indicate instability under acidic, alkaline, and oxidative conditions.[5] It is reasonable to infer that (2R)-2-acetamido-3-methoxypropanoic acid would exhibit similar liabilities.
-
Acid/Base Hydrolysis: The amide and the carboxylic acid functional groups can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of O-methyl-D-serine and acetic acid.
-
Oxidation: The molecule may be susceptible to oxidation, although specific pathways are not defined without experimental data.
-
Thermal Stability: As a solid, it is expected to be relatively stable at ambient temperatures. However, for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation.[3]
Storage and Handling: The compound should be stored in a well-sealed container in a refrigerator. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical.
Role in Drug Development and Research
The primary significance of (2R)-2-acetamido-3-methoxypropanoic acid in drug development is its role as a key starting material or a process-related impurity in the synthesis of Lacosamide.[2] Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an antiepileptic drug, and its synthesis from D-serine involves the formation of N-acetyl-O-methyl-D-serine as an intermediate.[1]
The control of this and other related substances is critical to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, having a well-characterized reference standard of (2R)-2-acetamido-3-methoxypropanoic acid is essential for:
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Developing and validating analytical methods for impurity profiling of Lacosamide.
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Monitoring the quality of Lacosamide batches during manufacturing.
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Understanding and controlling the synthetic process to minimize impurity formation.
Its structural similarity to other N-acetylated amino acids also makes it a compound of interest for research into the biological roles of these molecules.
Conclusion
(2R)-2-acetamido-3-methoxypropanoic acid is a chiral molecule of high importance in the pharmaceutical industry, particularly in the context of the anticonvulsant drug Lacosamide. While much of its characterization is derived from its role as a synthetic intermediate, its fundamental chemical properties are governed by its N-acetylated amino acid structure. This guide provides a framework for understanding its synthesis, analysis, and handling. Further experimental investigation is warranted to fully elucidate its physicochemical properties and reactivity profile, which will undoubtedly aid in the continued development of robust and efficient manufacturing processes for related pharmaceuticals.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Wisconsin. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ACETYL-O-METHYL-D-SERINE. PubChem. Retrieved January 22, 2026, from [Link]
-
Ramisetti, N. R., Kuntam, V. B., & Mukkanti, K. (2012). Stability-indicating liquid chromatographic method for quantification of new anti-epileptic drug lacosamide in bulk and pharmaceutical formulation. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Retrieved January 22, 2026, from [Link]
-
He, F., & Hakansson, K. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1377–1386. [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 22, 2026, from [Link]
-
Darwish, I. A., Wani, T. A., Khalil, N. Y., & El-Gendy, A. E. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]
-
Kim, D. W., Kim, D. A., Lee, S. K., & Park, J. S. (2019). Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. Pharmaceutics, 11(4), 154. [Link]
-
Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). N-Acetyl-O-methyl-D-serine. Retrieved January 22, 2026, from [Link]
-
Zhang, L., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 22, 2026, from [Link]
-
Patel, P. N., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 555. [Link]
-
B-I, K., et al. (2014). Untargeted metabolomics and lipidomics of the Chlamydomonas reinhardtii starchless (sta6) mutant reveals a role for starch in the diurnal regulation of membrane lipid homeostasis. eScholarship, University of California. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetamido-3-methoxypropanoic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
European Medicines Agency. (2016). Lacosamide Accord. Retrieved January 22, 2026, from [Link]
-
Suhm, M. A., et al. (2006). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]
-
Veeprho. (n.d.). Lacosamide Impurities and Related Compound. Retrieved January 22, 2026, from [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
Kumar, V., & Saini, M. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-O-formyl-L-serine methyl ester. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
L, G., et al. (2019). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. bioRxiv. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Grindley, T. B., & Wu, X. (2007). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. ResearchGate. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]
-
LookChem. (n.d.). (2R)-2-acetamido-3-sulfanyl-propanoic acid. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Aspirin. Retrieved January 22, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Acetylserine (HMDB0002931). Retrieved January 22, 2026, from [Link]
